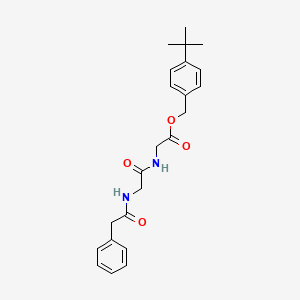
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide, also known as MDMA, is a synthetic compound that has gained significant attention due to its psychoactive properties. It is classified as a Schedule I drug in the United States, meaning that it has a high potential for abuse and no accepted medical use. Despite its illicit status, MDMA has been the subject of numerous scientific studies due to its potential therapeutic benefits.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and behavior. By increasing their levels, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide can produce feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide can have a range of physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances, which can be dangerous in certain situations. In the brain, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide can cause long-term changes in the levels of neurotransmitters, which can lead to mood disorders and other mental health issues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide has several advantages as a research tool, including its ability to produce consistent and predictable effects in the brain. However, its status as a Schedule I drug makes it difficult to obtain for research purposes, and its potential for abuse and neurotoxicity must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide, including its potential therapeutic uses in the treatment of other mental health conditions such as addiction and obsessive-compulsive disorder. Additionally, more research is needed to fully understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide on the brain and body, as well as its potential for abuse and addiction.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide is synthesized through a multi-step process that involves the reaction of safrole, a natural compound found in certain plants, with various chemicals such as hydrochloric acid, sodium hydroxide, and methylamine. The resulting product is then purified and crystallized to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide has been studied extensively for its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall quality of life for patients. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)ethanediamide has been studied for its potential use in the treatment of other mental health conditions such as anxiety and depression.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-4-3-5-14(12(11)2)20-18(22)17(21)19-9-13-6-7-15-16(8-13)24-10-23-15/h3-8H,9-10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSUGGVVTBERGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)
![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4980252.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)
![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)

![2-{[(6-methoxy-2-naphthyl)oxy]acetyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4980274.png)
![2-[(3-benzyl-5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B4980296.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4980300.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4980304.png)